molecular formula C13H11NO3 B6387063 6-(3-(Hydroxymethyl)phenyl)picolinic acid CAS No. 1262004-32-9

6-(3-(Hydroxymethyl)phenyl)picolinic acid

Cat. No.: B6387063
CAS No.: 1262004-32-9
M. Wt: 229.23 g/mol
InChI Key: VKZVLVPHBNBAGN-UHFFFAOYSA-N
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Description

6-(3-(Hydroxymethyl)phenyl)picolinic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It belongs to the class of picolinic acids, which are derivatives of pyridinecarboxylic acid. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety.

Preparation Methods

The synthesis of 6-(3-(Hydroxymethyl)phenyl)picolinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

6-(3-(Hydroxymethyl)phenyl)picolinic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Various substitution reactions can occur on the phenyl ring or the picolinic acid moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3-(Hydroxymethyl)phenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. These interactions can alter the structure and function of the proteins, leading to various biological effects . The compound may also participate in pathways related to zinc transport and homeostasis.

Comparison with Similar Compounds

6-(3-(Hydroxymethyl)phenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-12(14-11)13(16)17/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZVLVPHBNBAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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